molecular formula C9H16N2O8 B15276362 (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt

(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt

Cat. No.: B15276362
M. Wt: 280.23 g/mol
InChI Key: NGPWQCGVOGYXAG-ZPDJLWTBSA-N
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Description

(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the amino and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
  • (2R,3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
  • (2R,3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

Uniqueness

The uniqueness of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H16N2O8

Molecular Weight

280.23 g/mol

IUPAC Name

(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C5H10N2O2.C4H6O6/c1-3-2-7(9)5(8)4(3)6;5-1(3(7)8)2(6)4(9)10/h3-4,9H,2,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-,4-;1-,2-/m01/s1

InChI Key

NGPWQCGVOGYXAG-ZPDJLWTBSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)[C@H]1N)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CN(C(=O)C1N)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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